Mogroside IVa
Overview
Description
Mogroside IVa is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a non-sugar sweetener and is sweeter than sucrose . Mogrosides, including Mogroside IVa, exhibit antioxidant, antidiabetic, and anticancer activities .
Synthesis Analysis
The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .
Molecular Structure Analysis
The molecular structure of mogrosides, including Mogroside IVa, consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage to carbon 3 and carbon 24 of the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .
Chemical Reactions Analysis
The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .
Physical And Chemical Properties Analysis
Mogroside IVa has a molecular weight of 1125.31 . It is a solid and white to off-white in color .
Scientific Research Applications
Antioxidant Activity and Food Safety
Mogroside IVa has shown promise in its antioxidant properties. A study on mogroside IIE, which is closely related to mogroside IVa, demonstrated that enzymatic conversion of mogroside IIE results in a sweet triterpenoid saponin mixture with antioxidant capabilities. This mixture, which includes mogroside IVa, exhibited favorable physiological and safety characteristics, comparable to natural mogrosides (Wang et al., 2014).
Applications in Embryonic Development
Research involving mogroside V, a derivative of mogroside IVa, indicated its beneficial effects on the in vitro maturation of porcine oocytes. This study found that mogroside V supplementation led to improved blastocyst formation after parthenogenetic activation and positively affected mitochondrial function, suggesting its utility in embryonic development research (Nie et al., 2019).
Protective Effects in Acute Lung Injury
Mogroside IVa has been identified as having potential protective effects against acute lung injury. A study demonstrated that mogroside V, closely related to IVa, could inhibit airway inflammation induced by lipopolysaccharides in a model of acute lung injury. This effect was associated with reduced activation of inflammatory pathways, suggesting its relevance in pulmonary disease research (Shi et al., 2014).
Sweetness Properties and Metabolic Impacts
Mogroside IVa is part of the mogrosides group known for their intense sweetness. A study that isolated iso-mogroside V, another derivative, highlighted its sweetness, which is about 500 times stronger than sucrose. This property can be relevant in food science, particularly in developing natural sweeteners with potential health benefits (Jia & Yang, 2009).
Biotransformation and Purification Techniques
Research on mogrosides, including mogroside IVa, has explored their biotransformation using microbial methods. One study used Ganoderma lucidum mycelium to convert mogroside V into other derivatives, which can be an effective method for enriching specific mogrosides, including mogroside IVa, for research and industrial applications (Chiu et al., 2020).
Pharmacological Activities
Mogroside IVa is part of a group of compounds that have shown diverse pharmacological activities. Studies indicate their potential anti-cancer, anti-inflammatory, and anti-oxidative effects. For example, mogroside V has been studied for its tumor growth inhibitory activity in pancreatic cancer models, suggesting similar potential for mogroside IVa in cancer research (Liu et al., 2016).
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRRPCHOJYNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside IVa |
Citations
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